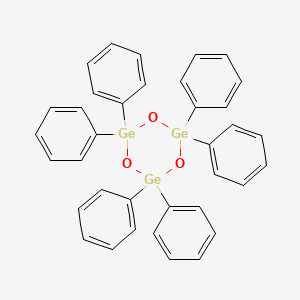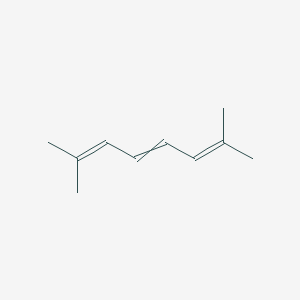
2,7-Dimethylocta-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16 It is a hydrocarbon with a structure characterized by three conjugated double bonds and two methyl groups attached to the octatriene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,4,6-triene can be achieved through several methods. One common approach involves the double enol ether condensation of a butenedial bisacetal. This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or ketones, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens like chlorine or bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 2,7-dimethylocta-2,4,6-trienedial and other functionalized hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylocta-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Research has explored its potential biological activities, including its role in inhibiting certain enzymes and pathways.
Medicine: Studies have investigated its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Wirkmechanismus
The mechanism by which 2,7-Dimethylocta-2,4,6-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with signaling pathways by interacting with key molecules. The exact mechanisms can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,7-Dimethylocta-2,4,6-triene include:
2,6-Dimethyl-octa-2,4,6-triene: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2,4,6-Octatriene, 2,6-dimethyl-, (E,Z): Another stereoisomer with distinct physical and chemical characteristics.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
38086-92-9 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
UBFBTMRIJJRZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


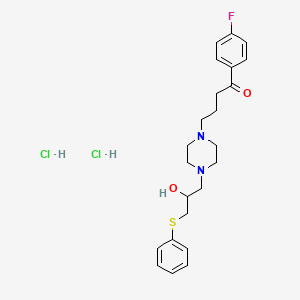
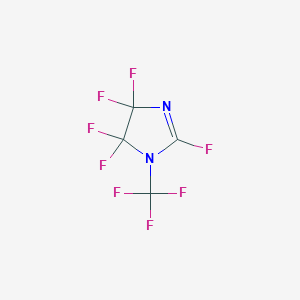

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)

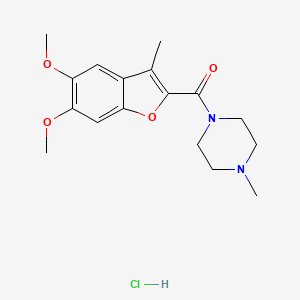
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
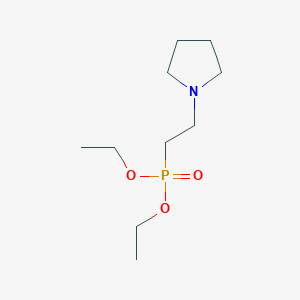
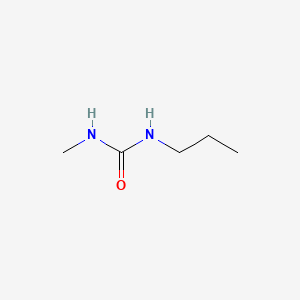
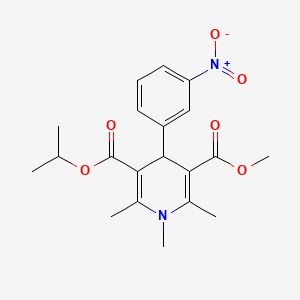

![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
